molecular formula C7H8BFO3 B14029187 (3-Fluoro-2-hydroxy-4-methylphenyl)boronic acid

(3-Fluoro-2-hydroxy-4-methylphenyl)boronic acid

Cat. No.: B14029187
M. Wt: 169.95 g/mol
InChI Key: FQPIWIPIFHOVCE-UHFFFAOYSA-N
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Description

(3-Fluoro-2-hydroxy-4-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro, hydroxy, and methyl group. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-hydroxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-hydroxy-4-methylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-hydroxy-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, potassium acetate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation reactions

Scientific Research Applications

(3-Fluoro-2-hydroxy-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-2-hydroxy-4-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-hydroxy-4-methylphenyl)boronic acid is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring, which provides distinct reactivity patterns compared to other boronic acids. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex molecules.

Properties

Molecular Formula

C7H8BFO3

Molecular Weight

169.95 g/mol

IUPAC Name

(3-fluoro-2-hydroxy-4-methylphenyl)boronic acid

InChI

InChI=1S/C7H8BFO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10-12H,1H3

InChI Key

FQPIWIPIFHOVCE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)O)(O)O

Origin of Product

United States

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